molecular formula C11H17N3O2 B13173138 Ethyl 2-(dimethylamino)-4-ethylpyrimidine-5-carboxylate

Ethyl 2-(dimethylamino)-4-ethylpyrimidine-5-carboxylate

Cat. No.: B13173138
M. Wt: 223.27 g/mol
InChI Key: CZLVTWZCFNTPDU-UHFFFAOYSA-N
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Description

Ethyl 2-(dimethylamino)-4-ethylpyrimidine-5-carboxylate is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a dimethylamino group, an ethyl group, and an ester functional group attached to the pyrimidine ring. Pyrimidine derivatives are known for their diverse applications in medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(dimethylamino)-4-ethylpyrimidine-5-carboxylate typically involves the reaction of ethyl 4-ethylpyrimidine-5-carboxylate with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst may be used to enhance the reaction rate. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(dimethylamino)-4-ethylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl 2-(dimethylamino)-4-ethylpyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(dimethylamino)-4-ethylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The compound may also inhibit or activate specific enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Ethyl 4-ethylpyrimidine-5-carboxylate: Lacks the dimethylamino group, resulting in different chemical and biological properties.

    2-(2-(Dimethylamino)ethoxy)ethanol: Contains a dimethylamino group but differs in the overall structure and functional groups.

Uniqueness: Ethyl 2-(dimethylamino)-4-ethylpyrimidine-5-carboxylate is unique due to the presence of both the dimethylamino group and the ester functional group on the pyrimidine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

Ethyl 2-(dimethylamino)-4-ethylpyrimidine-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a pyrimidine ring, which is a six-membered aromatic ring containing nitrogen atoms at positions 1 and 3. The presence of both a dimethylamino group and a carboxylate functional group enhances its reactivity and interaction with biological targets.

PropertyDescription
Molecular Formula C₁₁H₁₅N₃O₂
Molecular Weight 221.26 g/mol
Functional Groups Dimethylamino, Carboxylic Acid
Pyrimidine Ring Contributes to biological activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The dimethylamino group facilitates hydrogen bonding and electrostatic interactions, while the carboxylic acid group can participate in biochemical pathways, modulating enzyme activities and receptor functions .

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial for cellular processes, potentially leading to antiproliferative effects on cancer cells.
  • Receptor Binding : It can bind to various receptors, influencing signaling pathways associated with cell growth and differentiation.

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

  • Antimicrobial Properties : Studies have demonstrated effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
  • Antitumor Activity : Certain analogs have shown promise in inhibiting tumor growth in vitro and in vivo models .
  • Neuroprotective Effects : Some research suggests that the compound may have neuroprotective properties, possibly through modulation of neurotransmitter systems.

Case Studies and Research Findings

Numerous studies have explored the biological effects of this compound:

  • Antimicrobial Efficacy : A study evaluating the antimicrobial activity of various pyrimidine derivatives found that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .
  • Cancer Cell Line Studies : In vitro tests using human cancer cell lines revealed that the compound induced apoptosis in breast cancer cells through caspase activation, highlighting its potential as an anticancer therapeutic .
  • Neuroprotective Mechanisms : Research on neuroprotection indicated that the compound could reduce oxidative stress markers in neuronal cell cultures, suggesting a protective role against neurodegenerative diseases .

Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against S. aureus and E. coli
AntitumorInduces apoptosis in breast cancer cells
NeuroprotectiveReduces oxidative stress in neuronal cultures

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

ethyl 2-(dimethylamino)-4-ethylpyrimidine-5-carboxylate

InChI

InChI=1S/C11H17N3O2/c1-5-9-8(10(15)16-6-2)7-12-11(13-9)14(3)4/h7H,5-6H2,1-4H3

InChI Key

CZLVTWZCFNTPDU-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NC=C1C(=O)OCC)N(C)C

Origin of Product

United States

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